2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile is a synthetic organic compound that acts as a selective inhibitor of the SPAK (STE20/SPS1-related proline/alanine-rich kinase) enzyme. [] While not naturally occurring, it plays a significant role in scientific research, particularly in understanding the WNK (with no lysine [K] kinases)-SPAK-NKCC1 (Na-K-Cl cotransporter) signaling pathway and its implications in neurological conditions like stroke. [] This compound is not classified as a drug and information regarding drug use, dosage, and side effects is not applicable.
While the provided literature does not delve into the specific molecular structure analysis of this compound, it is structurally related to other pyrimidine and pyrazole derivatives mentioned in the articles. These derivatives exhibit diverse structural features like pyran rings, chlorobenzene rings, and various substitutions, suggesting potential structural similarities with 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile. [, , , , , , , , , , ]
2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile functions as a selective inhibitor of the SPAK enzyme. [] By inhibiting SPAK, this compound disrupts the WNK-SPAK-NKCC1 signaling cascade. This cascade plays a critical role in regulating ion transport across cell membranes, particularly in neurons. []
The primary application of 2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile, as identified in the literature, is in studying the WNK-SPAK-NKCC1 signaling pathway and its role in stroke outcomes. [] Research suggests that inhibiting SPAK using this compound can reduce brain lesion size and improve neurological function after stroke, particularly in hypertensive models. [] This highlights its potential as a research tool for developing novel therapeutic strategies for stroke, especially in individuals with hypertension.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7